

Application Note: Quantitative PCR Assay for Measuring JAK2 V617F Allele Burden

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Compound of Interest

Compound Name: *Jak2-IN-6*

Cat. No.: *B501158*

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Introduction

The Janus kinase 2 (JAK2) V617F mutation is a somatic gain-of-function mutation found in the majority of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF)[1][2]. This single nucleotide polymorphism (c.1849G>T) in exon 14 of the JAK2 gene leads to a valine to phenylalanine substitution at codon 617 within the pseudokinase domain[2][3]. This substitution results in constitutive activation of the JAK2 kinase, leading to uncontrolled cell growth and proliferation independent of cytokine stimulation[3][4].

The quantification of the JAK2 V617F allele burden, expressed as the percentage of mutant alleles relative to the total number of JAK2 alleles, is a valuable tool for the diagnosis, prognosis, and monitoring of treatment response in MPN patients[1][5][6]. A sensitive and accurate method for quantifying the allele burden is crucial for clinical research and drug development. This application note provides a detailed protocol for a quantitative real-time polymerase chain reaction (qPCR) assay to measure the JAK2 V617F allele burden.

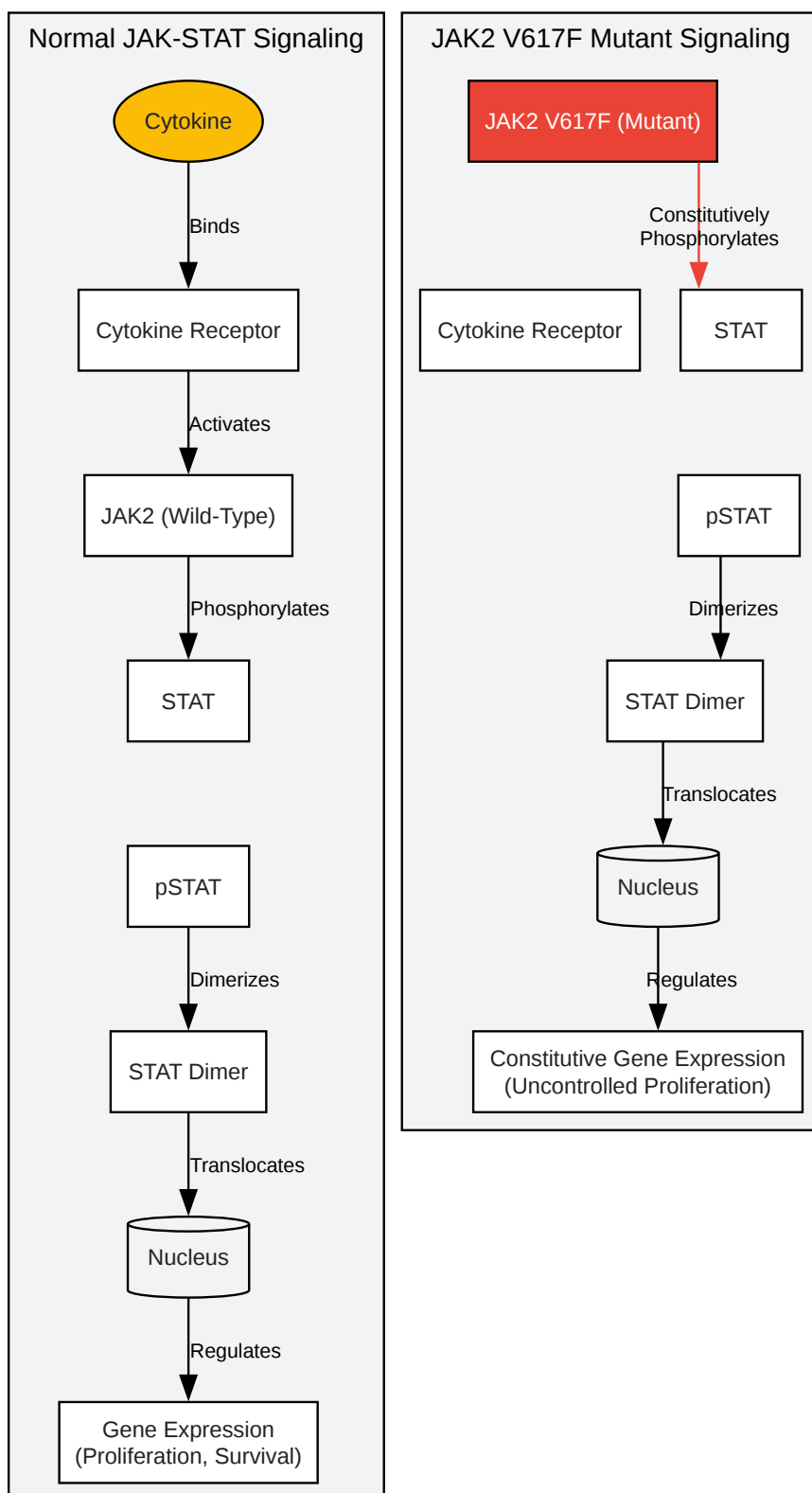
Principle of the Method

This assay utilizes an allele-specific, probe-based qPCR methodology to quantify the number of copies of both the JAK2 V617F mutant allele and the wild-type (WT) JAK2 allele. The assay employs specific primers and fluorescently labeled probes (e.g., TaqMan® probes) that

differentiate between the mutant and wild-type sequences[7][8]. The allele burden is determined by comparing the amount of mutant and wild-type DNA to a standard curve generated from well-characterized reference materials[9][10].

Signaling Pathway

The JAK2 V617F mutation leads to the constitutive activation of the JAK-STAT signaling pathway. In normal physiology, cytokine binding to its receptor induces a conformational change, bringing two JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation. Activated JAK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. The V617F mutation bypasses the need for cytokine binding, leading to constant signaling through this pathway, which promotes cell proliferation and survival[3][4][11].

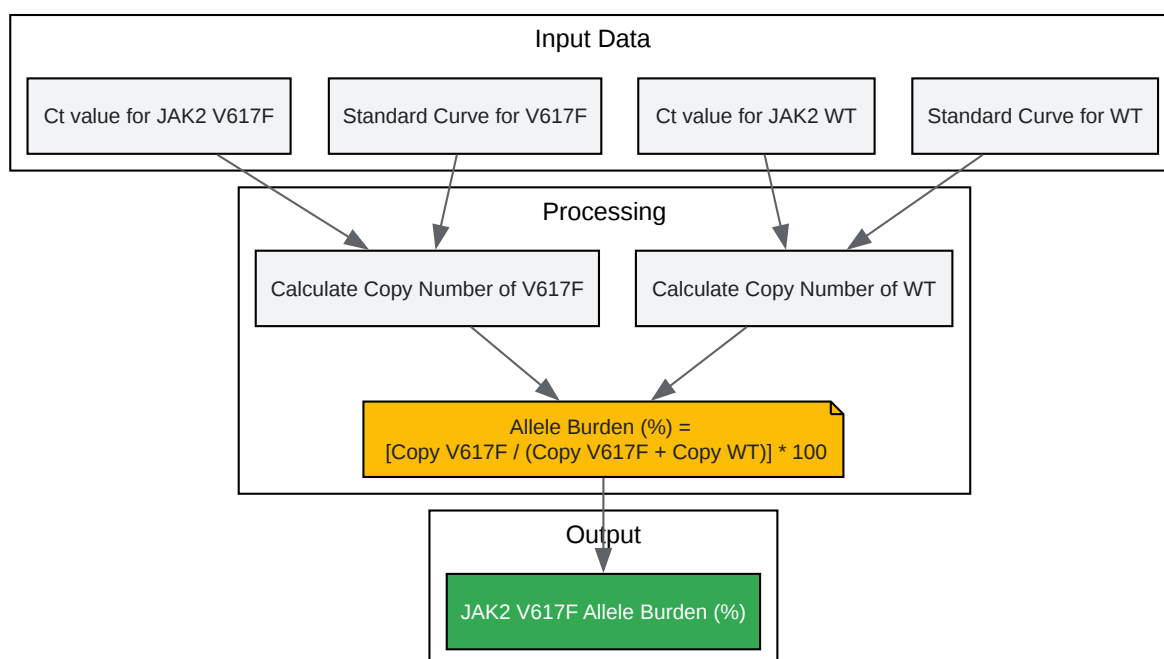
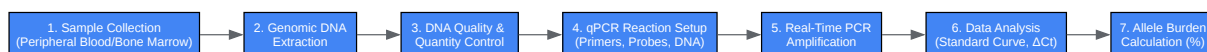


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Caption: JAK-STAT signaling pathway in normal and JAK2 V617F mutated cells.

Experimental Workflow

The overall workflow for the quantitative measurement of JAK2 V617F allele burden involves several key steps, from sample collection to data analysis.



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References

- 1. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myhematology.com [myhematology.com]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of JAK2 V617F Allele Burden by Using the QuantStudio™ 3D Digital PCR System | Springer Nature Experiments [experiments.springernature.com]
- 6. Isom.uthscsa.edu [isom.uthscsa.edu]
- 7. Quantitative Determination of JAK2 V617F by TaqMan: An Absolute Measure of Averaged Copies per Cell That May Be Associated with the Different Types of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. The allele burden of JAK2 V617F can aid in differential diagnosis of Philadelphia Chromosome-Negative Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2V617F Allele Burden Measurement in Peripheral Blood of Iranian Patients with Myeloproliferative Neoplasms and Effect of Hydroxyurea on JAK2V617F Allele Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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